molecular formula C8H12N2O2S B1213832 Thiobarbital CAS No. 77-32-7

Thiobarbital

Cat. No.: B1213832
CAS No.: 77-32-7
M. Wt: 200.26 g/mol
InChI Key: QGVNJRROSLYGKF-UHFFFAOYSA-N
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Description

Thiobarbital is a barbiturate derivative known for its sedative and anesthetic properties. It is the thiobarbiturate analogue of barbital, and its chemical structure includes a sulfur atom replacing one of the oxygen atoms found in barbital. This modification imparts unique properties to this compound, making it a valuable compound in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiobarbital can be synthesized through multiple routes. One common method involves the reaction of barbital with phosphorus pentasulfide. This reaction replaces the oxygen atom in barbital with a sulfur atom, resulting in the formation of this compound .

Another synthetic route involves the use of manganese (III) acetate to mediate the formation of a carbon-carbon bond between a terminal alkene and malonate. This method allows for the synthesis of various thiobarbiturate derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound typically follows the phosphorus pentasulfide route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiobarbital undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiobarbital has a wide range of applications in scientific research:

Mechanism of Action

Thiobarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically at a site associated with a chloride ion channel. This binding increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA in the central nervous system. This results in sedative and anesthetic effects .

Comparison with Similar Compounds

Thiobarbital is similar to other barbiturate derivatives such as thiopental and thialbarbital. it is unique due to its specific sulfur substitution, which imparts different pharmacokinetic and pharmacodynamic properties.

Similar Compounds

This compound, thiopental, and thialbarbital share similar structures but differ in their lipophilicity and serum protein binding, which affects their pharmacological profiles .

Properties

IUPAC Name

5,5-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVNJRROSLYGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=S)NC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227810
Record name Thiobarbital
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-32-7
Record name 5,5-Diethyldihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione
Source CAS Common Chemistry
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Record name Thiobarbital
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Record name Thiobarbital
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Record name Thiobarbital
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Record name 5,5-diethyl-2-thiobarbituric acid
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Record name THIOBARBITAL
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